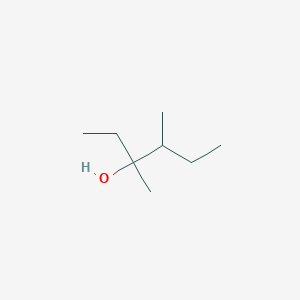

3,4-Dimethyl-3-hexanol

Descripción

Significance of Branched Tertiary Alcohols in Organic Chemistry

Branched tertiary alcohols, such as 3,4-Dimethyl-3-hexanol, represent a significant class of organic compounds with distinct characteristics that make them valuable in organic synthesis and material science. numberanalytics.comnumberanalytics.com Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon atom that carries the hydroxyl group. numberanalytics.comsolubilityofthings.com This resistance to oxidation makes them stable building blocks in complex molecular architectures.

The branched nature of these alcohols influences their physical properties, such as boiling point and solubility. numberanalytics.com Branching can lower the boiling point compared to their straight-chain isomers by reducing the surface area available for intermolecular van der Waals interactions. numberanalytics.comchemguide.co.uk Furthermore, the steric hindrance provided by the branched alkyl groups can be exploited to control the stereoselectivity of chemical reactions, a crucial aspect in the synthesis of chiral molecules and pharmaceuticals. chinesechemsoc.org The hydroxyl group in these alcohols can still participate in important reactions like nucleophilic substitution and esterification, making them versatile intermediates in the synthesis of a wide array of organic compounds. solubilityofthings.com

Historical Context of this compound Investigations

Early investigations into compounds like this compound were often part of broader studies into the synthesis and properties of aliphatic alcohols. One of the notable early documentations of the synthesis of related structures dates back to the mid-20th century. For instance, a 1964 study by Maurel, Choque, and Pecque described the preparation of diastereoisomeric saturated aliphatic hydrocarbons, which would involve alcohols like this compound as intermediates or target molecules. nist.gov The synthesis of such branched alcohols was often achieved through methods like the Grignard reaction, a powerful tool for forming carbon-carbon bonds. quora.com For example, the reaction of 2-butanone (B6335102) with a 2-butyl Grignard reagent would yield this compound. quora.com The characterization of these compounds relied on classical analytical techniques of the time, including boiling point determination and elemental analysis, with spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy becoming more prevalent in later years for detailed structural elucidation. nih.gov

Scope and Objectives of Research on this compound

Contemporary research on this compound and similar branched tertiary alcohols is multifaceted. A primary objective is its utilization as a synthetic intermediate. Its structure makes it a valuable precursor for creating more complex molecules with specific stereochemistry. The study of its reactions, such as dehydration to form various alkenes, provides insights into reaction mechanisms and selectivity.

Another area of research focuses on its physical and chemical properties. chemeo.com Understanding properties like viscosity, vapor pressure, and partition coefficients is crucial for its application as a potential solvent or additive in various formulations. chemeo.com Furthermore, detailed spectroscopic analysis helps in building comprehensive databases that aid in the identification and characterization of unknown compounds. nist.govnist.govnih.gov The compound's well-defined structure also makes it a useful model for studying the influence of steric hindrance on reaction kinetics and equilibria.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | cymitquimica.comnist.govnist.govnih.gov |

| Molecular Weight | 130.23 g/mol | cymitquimica.comnih.govchemeo.com |

| IUPAC Name | 3,4-dimethylhexan-3-ol | nih.gov |

| CAS Number | 19550-08-4 | nist.govnist.govnih.gov |

| Appearance | Colorless to Almost colorless clear liquid | cymitquimica.com |

| Normal Boiling Point | 434.15 ± 1.50 K | nist.govchemeo.com |

| Octanol/Water Partition Coefficient (logP) | 2.194 | chemeo.com |

| Purity | >99.0% (GC) | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXOYCIYKQJAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941323 | |

| Record name | 3,4-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-08-4 | |

| Record name | 3,4-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-3-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexanol, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dimethyl 3 Hexanol and Its Analogues

Regioselective and Stereoselective Synthesis Pathways

The controlled synthesis of specific isomers of 3,4-dimethyl-3-hexanol necessitates a deep understanding of reaction mechanisms and the application of specialized reagents.

Grignard Reaction Approaches and Stereochemical Control

The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and is particularly effective for synthesizing tertiary alcohols. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgleah4sci.com For the synthesis of this compound, a common approach involves the reaction of a Grignard reagent with a suitable ketone. askfilo.comgauthmath.com

Specifically, this compound can be synthesized by reacting 3,4-dimethyl-2-hexanone (B107209) with a Grignard reagent, followed by hydrolysis. Alternatively, the reaction can be performed by adding an isopropyl Grignard reagent to 3-hexanone (B147009). askfilo.com The general mechanism involves the attack of the Grignard reagent on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com

A key consideration in Grignard reactions is stereochemistry. When a Grignard reagent adds to a prochiral ketone, a new stereocenter is created. wikipedia.org However, because the carbonyl carbon is sp2 hybridized and planar, the nucleophile can attack from either face with equal probability, typically resulting in a racemic mixture of enantiomers. leah4sci.com Achieving stereochemical control, therefore, requires more advanced techniques. The Felkin-Anh model or Cram's Rule can often predict the major stereoisomer formed when the Grignard reagent adds to an aldehyde or a prochiral ketone. wikipedia.org

Catalytic Hydrogenation Strategies for Precursor Ketones

Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols. drhazhan.com In the context of synthesizing this compound, the precursor ketone, 3,4-dimethyl-2-hexanone, can be reduced via catalytic hydrogenation. This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas.

For instance, the hydrogenation of unsaturated precursors like 3,4-dimethyl-2-hexenone can yield the saturated ketone, which can then be further reduced to the alcohol. The conditions for such a reaction might involve temperatures of 50–60°C and can provide moderate yields. It is also possible to hydrogenate 3,4-dimethyl-3-hexene (B97073) using a Pd/C catalyst to produce the corresponding alkane, highlighting the power of this reaction for saturation. chegg.compearson.com

| Precursor | Catalyst | Conditions | Product | Yield |

| 3,4-Dimethyl-2-hexenone | Pd/C or Raney Nickel | H₂, 50-60°C | 3,4-Dimethyl-2-hexanone | 60-65% |

| 3,4-Dimethyl-3-hexene | H₂/Pd-C | Not specified | 3,4-Dimethylhexane | Not specified chegg.com |

Reduction of Carbonyl Precursors: Selectivity Considerations

The reduction of carbonyl precursors to alcohols can be achieved using various reducing agents, with selectivity being a key concern. mdpi.com While powerful, non-selective reagents like lithium aluminum hydride (LiAlH₄) readily reduce a wide range of functional groups including aldehydes, ketones, esters, and carboxylic acids, more selective agents are often required to avoid unwanted side reactions. harvard.edu

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is commonly used for the selective reduction of aldehydes and ketones. orientjchem.org For the synthesis of this compound, the precursor ketone can be effectively reduced using NaBH₄ or LiAlH₄. The choice of reducing agent can be critical when other functional groups are present in the molecule that need to be preserved. For example, lithium borohydride is useful for selectively reducing esters in the presence of carboxylic acids. harvard.edu

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective method for reducing ketones and aldehydes using a secondary alcohol as the hydrogen source, catalyzed by a Lewis acid. mdpi.com This method is particularly attractive for synthesizing unsaturated alcohols without affecting carbon-carbon double bonds. mdpi.com

Recent developments have focused on creating highly selective reduction systems. For example, a system of NaBH₄ and sodium oxalate (B1200264) in water has been shown to selectively reduce aldehydes in the presence of ketones. orientjchem.org

Multistep Synthetic Routes from Simpler Hydrocarbons

The construction of a branched alcohol like this compound from simple hydrocarbon starting materials requires a multistep synthetic approach, often involving the creation of key intermediates that are then combined.

Conversion Strategies from Butane (B89635) and Butene Derivatives

Synthesizing an eight-carbon molecule like this compound from a four-carbon starting material such as butane or butene necessitates a strategy to join two four-carbon units. quora.comquora.com A common approach involves converting the starting hydrocarbon into more reactive functionalized intermediates. quora.com

Starting from butane, one possible route involves free-radical bromination to produce 2-bromobutane. quora.com This intermediate can then be used to form a Grignard reagent (sec-butylmagnesium bromide) and also be converted to 2-butanone (B6335102) through substitution to 2-butanol (B46777) followed by oxidation. quora.com The subsequent reaction between the Grignard reagent and the ketone yields this compound. quora.com

Alternatively, 1-butene (B85601) can be used as the starting material. chegg.com One proposed synthesis involves converting 1-butene to butyl magnesium bromide in one sequence and to 2-butanone in another, with the final step being the reaction between these two intermediates. chegg.com Another pathway starts with the conversion of 1-butyne (B89482) to 1-butene, followed by the addition of HCl to form 2-chlorobutane. quora.com A Wurtz reaction can then be used to form 3,4-dimethylhexane, which would require further functionalization to yield the target alcohol. quora.com

Convergent Synthesis Design for Branched Hexanols

Convergent synthesis is a powerful strategy that involves preparing different fragments of a target molecule separately and then combining them in the later stages of the synthesis. rsc.orgrsc.orgnih.gov This approach is often more efficient than a linear synthesis for complex molecules like branched hexanols.

For the synthesis of this compound, a convergent approach would involve the independent synthesis of a four-carbon nucleophile and a four-carbon electrophile, which are then reacted to form the eight-carbon backbone of the target molecule. quora.comquora.com As discussed previously, the reaction between a sec-butyl Grignard reagent and 2-butanone is a prime example of a convergent synthesis. quora.com

The principles of convergent synthesis can be applied more broadly to the synthesis of various branched alcohols. For instance, the synthesis of conjugated 1,2-disubstituted E-allylic alcohols can be achieved from two different aldehydes and methylenetriphenylphosphorane. rsc.orgrsc.org This highlights the versatility of convergent strategies in constructing complex alcohol structures. The development of tandem reactions, such as nickel-catalyzed α-allylation of aldehydes followed by an aldol (B89426) reaction, further exemplifies the efficiency of modern synthetic methods in building complex molecules from simpler precursors. ugent.be

Methodological Considerations for High-Purity Isolation and Characterization

The successful synthesis of this compound and its analogues is contingent not only on the synthetic route but also on the subsequent isolation and rigorous characterization of the target compound. Achieving high purity is paramount for accurate physicochemical and biological evaluations. This section details the advanced techniques employed for purification and the analytical protocols established for assessing the purity of the isolated tertiary alcohol.

Advanced Purification Techniques and Their Efficacy

The isolation of high-purity this compound from a reaction mixture, which may contain unreacted starting materials, byproducts, and isomers, requires sophisticated purification methodologies. Given its structure as a tertiary alcohol, specific techniques are particularly effective.

Fractional Distillation under Reduced Pressure: This is a critical technique for purifying volatile liquid compounds like this compound. Due to the potential for dehydration of tertiary alcohols at elevated temperatures, distillation is often performed under reduced pressure to lower the boiling point. This method is effective in separating the target alcohol from less volatile impurities. For compounds with close boiling points, such as structural isomers (e.g., 2,3-dimethyl-2-hexanol), a highly efficient fractional distillation column is necessary to achieve high purity.

Adsorptive Purification: The use of solid adsorbents offers a selective method for removing specific impurities. A patented method for purifying tertiary butyl alcohol, a related tertiary alcohol, involves passing the compound through at least two solid adsorbents: aluminum oxide and a large-pore zeolite. google.com Activated alumina (B75360) is particularly effective for this purpose. google.com This technique is adept at trapping polar impurities. The process is typically carried out at moderate temperatures, preferably between 25°C and 40°C, to maximize the adsorption capacity. google.com

Solvent Extraction: This technique is useful for a preliminary cleanup of the crude product. savemyexams.com For instance, washing the organic extract with an aqueous sodium hydroxide (B78521) (NaOH) solution can effectively remove acidic impurities. researchgate.net The choice of an appropriate solvent is crucial; it must be immiscible with the reaction solvent and have a high affinity for the target compound. savemyexams.com

Chromatographic Methods: For achieving the highest levels of purity, column chromatography is often employed. While it can be a more laborious process, it provides excellent separation based on the differential adsorption of compounds to a stationary phase. For tertiary alcohols, silica (B1680970) gel is a common stationary phase. acs.org The reaction mixture is passed through a silica pad, and the purified alcohol is collected. acs.org

The efficacy of these techniques is summarized in the table below.

| Purification Technique | Principle of Separation | Efficacy & Applicability for this compound |

| Fractional Distillation | Difference in boiling points | Highly effective for removing non-volatile impurities and some isomers. Reduced pressure is crucial to prevent dehydration. |

| Adsorptive Purification | Selective adsorption of impurities onto a solid phase (e.g., alumina, zeolites) | Good for removing polar impurities. Temperature control is important for efficiency. google.com |

| Solvent Extraction | Differential solubility in immiscible liquids | Useful for initial workup and removal of acidic or basic impurities. savemyexams.comresearchgate.net |

| Column Chromatography | Differential partitioning between a stationary and mobile phase | Capable of providing very high purity by separating closely related isomers and minor impurities. acs.org |

Spectroscopic and Chromatographic Purity Assessment Protocols

Once purified, the identity and purity of this compound must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Gas Chromatography (GC): Gas chromatography is a primary tool for assessing the purity of volatile compounds like this compound. A commercial supplier specifies a purity of greater than 99.0% as determined by GC. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it not only quantifies purity but also provides structural confirmation by matching the mass spectrum with library data. The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound that can be used for this purpose. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile analogues or when derivatization is employed. acs.org For chiral compounds, specialized chiral HPLC columns can be used to determine the enantiomeric excess of a specific stereoisomer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity verification. These techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the protons and carbons. chinesechemsoc.org The absence of signals corresponding to impurities in the NMR spectrum is a strong indicator of high purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov The presence and shape of this band, along with characteristic C-H stretching and bending vibrations, help to confirm the compound's identity.

The following table summarizes the key analytical data for this compound.

| Analytical Technique | Key Information Provided | Reference Data for this compound |

| Gas Chromatography (GC) | Purity assessment, retention time | Purity often exceeds 99.0%. tcichemicals.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular Weight: 130.23 g/mol . nih.gov Key m/z peaks can be compared to NIST library data. nist.gov |

| ¹H and ¹³C NMR | Detailed structural confirmation and purity | Spectra confirm the specific arrangement of methyl, ethyl, and other groups. chinesechemsoc.org |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic broad O-H stretch. nist.gov |

Reaction Mechanisms and Chemical Transformations of 3,4 Dimethyl 3 Hexanol

Oxidation Pathways and Product Characterization

The oxidation of tertiary alcohols like 3,4-dimethyl-3-hexanol is generally more challenging compared to primary and secondary alcohols. jackwestin.comlibretexts.org This resistance stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical formation of a carbon-oxygen double bond under standard oxidizing conditions. jackwestin.comlibretexts.org

Conversion to 3,4-Dimethyl-3-hexanone: Mechanistic Studies

While direct oxidation to a ketone is not readily achieved with common oxidizing agents, specific photocatalytic methods have been explored. On a rutile TiO2(110) surface, this compound can undergo a photocatalytic disproportionation. nih.gov This process involves a hole-mediated oxidation of the corresponding alkoxy species, leading to the cleavage of a C-C bond. nih.govtum.de This results in the formation of a ketone and a corresponding alkane. nih.gov For this compound, this reaction yields two sets of products: 2-pentanone and ethane, and 2-butanone (B6335102) and propane. nih.govtum.de Interestingly, the cleavage of the methyl group to form methane (B114726) and 3-hexanone (B147009) is not observed. nih.govtum.de

Investigations of Oxidative Cleavage Reactions

Under more forceful oxidizing conditions, tertiary alcohols can undergo oxidative cleavage of carbon-carbon bonds. While specific studies on the oxidative cleavage of this compound are not extensively detailed in the provided results, the general principle for tertiary alcohols involves breaking the carbon skeleton. This process typically requires strong oxidizing agents and often leads to a mixture of products, including ketones and carboxylic acids of lower molecular weight. For instance, the oxidation of the structurally related 4-hydroxy-3-hexanone, initiated by NO3 radicals, has been shown to produce propionic acid. evitachem.com

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (OH-). pearson.com Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. pearson.commasterorganicchemistry.com This is typically achieved by protonating the alcohol with a strong acid, which transforms the leaving group into a weakly basic water molecule (H2O). pearson.com

Nucleophilic Substitution with Halogenating Agents (e.g., HBr)

The reaction of this compound with a strong acid like hydrobromic acid (HBr) proceeds via a nucleophilic substitution mechanism to form 3-bromo-3,4-dimethylhexane. chegg.com Given that this compound is a tertiary alcohol, this reaction follows an SN1 pathway. pearson.comsketchy.com The reaction is initiated by the protonation of the hydroxyl group by the acid. pearson.com

Mechanistic Analysis of SN1/SN2 Pathways

The substitution reaction of this compound with HBr exemplifies an SN1 mechanism. pearson.comsketchy.com The key steps are:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from HBr, forming a protonated alcohol (an oxonium ion). pearson.com This converts the poor leaving group (-OH) into a good leaving group (H2O). pearson.com

Formation of a carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation at the third carbon position. pearson.comvaia.com The stability of this tertiary carbocation is a driving force for the SN1 pathway. jackwestin.compearson.com

Nucleophilic attack: The bromide ion (Br-), a good nucleophile, attacks the planar carbocation. vaia.com This attack can occur from either face of the carbocation, leading to a racemic mixture of products if the carbon were chiral. vaia.com

In contrast, an SN2 mechanism is not favored for tertiary alcohols like this compound due to significant steric hindrance around the electrophilic carbon atom. masterorganicchemistry.comsketchy.comlibretexts.org This steric bulk prevents the backside attack required for an SN2 reaction. jackwestin.com

| Reaction Parameter | SN1 (e.g., with this compound) | SN2 |

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Mechanism | Two-step | One-step |

| Intermediate | Carbocation | None (Transition state) |

| Rate Law | rate = k[Substrate] | rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Leaving Group | Good leaving group required | Good leaving group required |

| Solvent | Polar protic solvents are favorable | Polar aprotic solvents are favorable |

Dehydration Reactions and Alkene Product Distribution

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of alkenes. pearson.compearson.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). pearson.commasterorganicchemistry.com The mechanism proceeds through an E1 pathway, which is initiated by the protonation of the hydroxyl group to form a good leaving group (H2O). masterorganicchemistry.com Subsequent loss of the water molecule generates a tertiary carbocation intermediate. adichemistry.com

Deprotonation from an adjacent carbon atom then leads to the formation of a double bond. According to Zaitsev's rule, the major product of the elimination reaction will be the most substituted (and therefore most stable) alkene. pearson.commasterorganicchemistry.comadichemistry.com In the case of this compound, the dehydration can lead to the formation of 3,4-dimethyl-3-hexene (B97073) as a major product. pearson.comgauthmath.comchegg.com Due to the double bond, this product can exist as E and Z stereoisomers. pearson.com The E (trans) isomer is generally more stable and thus would be expected to be the major stereoisomer formed. pearson.com

Acid-Catalyzed Dehydration: Regioselectivity and Stereoselectivity

The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction, specifically an E1 (unimolecular elimination) reaction. libretexts.org This process involves the removal of a water molecule from the alcohol to form an alkene. The reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in three key steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺). libretexts.org

Formation of a carbocation: The protonated alcohol, an alkyloxonium ion, dissociates, with the water molecule departing to form a tertiary carbocation. This step is the rate-determining step of the reaction. libretexts.org The stability of this tertiary carbocation is a key reason why the reaction proceeds via the E1 mechanism.

Deprotonation to form the alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst, such as HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.orgmasterorganicchemistry.com This results in the formation of a double bond.

Regioselectivity in this reaction is governed by Zaitsev's rule, which predicts that the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com In the case of the this compound carbocation, a proton can be removed from either carbon 2 or carbon 5. However, due to the symmetrical nature of the intermediate carbocation with respect to the adjacent carbons bearing hydrogens that can be eliminated, the removal of a proton from the methylene (B1212753) group (CH₂) of the ethyl group at position 4 would lead to the same major product as removal from the ethyl group at position 3 before the carbocation formed. The primary products are isomers of 3,4-dimethyl-3-hexene.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The dehydration of this compound can lead to the formation of geometric isomers (cis/trans or E/Z) of the resulting alkene. The formation of both (E)- and (Z)-3,4-dimethyl-3-hexene is possible. lookchem.comnist.gov

Formation of 3,4-Dimethyl-3-hexene Isomers

The acid-catalyzed dehydration of this compound yields a mixture of alkene isomers, primarily the (E) and (Z) stereoisomers of 3,4-dimethyl-3-hexene. lookchem.comnist.gov The formation of these isomers is a direct consequence of the deprotonation step following the formation of the planar tertiary carbocation.

| Isomer Name | Common Name | Molecular Formula | Structure |

| (E)-3,4-Dimethyl-3-hexene | trans-3,4-Dimethyl-3-hexene | C₈H₁₆ | CC/C(C)=C(C)/CC |

| (Z)-3,4-Dimethyl-3-hexene | cis-3,4-Dimethyl-3-hexene | C₈H₁₆ | CC/C(C)=C(\C)CC |

The relative amounts of the (E) and (Z) isomers formed can be influenced by the reaction conditions, although the trans (E) isomer is generally the thermodynamically more stable and often the major product due to reduced steric strain.

Reductive Transformations and Alkane Formation

The conversion of this compound to its corresponding alkane, 3,4-dimethylhexane, is a reductive transformation. A direct one-step reduction of a tertiary alcohol to an alkane is generally not a straightforward process. A common and effective method involves a two-step sequence:

Dehydration to an alkene: As described previously, this compound is first dehydrated to form a mixture of 3,4-dimethyl-3-hexene isomers. lookchem.com

Catalytic hydrogenation of the alkene: The resulting alkene mixture is then subjected to catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). researchgate.net This process saturates the carbon-carbon double bond, yielding the alkane.

The final product, 3,4-dimethylhexane, is a saturated acyclic hydrocarbon with the chemical formula C₈H₁₈. wikipedia.org

Explorations of Other Functional Group Interconversions

Beyond dehydration and subsequent reduction, the hydroxyl group of this compound can be converted into other functional groups through various substitution reactions. Due to its nature as a tertiary alcohol, these substitutions typically proceed through an Sₙ1 mechanism, involving the formation of the stable tertiary carbocation as an intermediate. ub.edu

One significant class of functional group interconversions is the conversion of the alcohol to an alkyl halide. vanderbilt.edu This can be achieved using various reagents:

Reaction with hydrogen halides: Treatment with concentrated hydrohalic acids such as hydrochloric acid (HCl), hydrobromic acid (HBr), or hydroiodic acid (HI) can replace the hydroxyl group with a halogen. ub.edu For example, reaction with HBr would yield 3-bromo-3,4-dimethylhexane.

Reaction with other halogenating agents: Reagents like thionyl chloride (SOCl₂) in the presence of a non-nucleophilic solvent or phosphorus tribromide (PBr₃) can also be used to convert the alcohol to the corresponding alkyl chloride or alkyl bromide, respectively. ub.eduvanderbilt.edu

Another potential interconversion involves the transformation of the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. ub.eduvanderbilt.edu The resulting sulfonate is an excellent leaving group, making the molecule more susceptible to subsequent nucleophilic substitution or elimination reactions.

These interconversions highlight the versatility of this compound as a starting material in organic synthesis, allowing for the introduction of a variety of functional groups at the tertiary carbon center.

Stereochemical Investigations of 3,4 Dimethyl 3 Hexanol

Chiral Centers and Diastereomeric Considerations

The tertiary alcohol 3,4-dimethyl-3-hexanol is a chiral molecule, the stereochemistry of which is dictated by the presence of two stereogenic centers. This structural feature gives rise to multiple stereoisomers, each with unique three-dimensional arrangements of its constituent atoms.

The two chiral centers in this compound are located at positions C3 and C4 of the hexanol backbone.

C3 (tertiary alcohol carbon): This carbon is bonded to a hydroxyl (-OH) group, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the C4 carbon atom.

C4 (adjacent carbon): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the C3 carbon atom.

The presence of two chiral centers means that this compound can exist as a total of four stereoisomers. These consist of two pairs of enantiomers: (3R,4R)-3,4-dimethyl-3-hexanol and (3S,4S)-3,4-dimethyl-3-hexanol, and (3R,4S)-3,4-dimethyl-3-hexanol and (3S,4R)-3,4-dimethyl-3-hexanol. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

The absolute configuration of each stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comlibretexts.org This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number. The molecule is then oriented so that the lowest-priority substituent is directed away from the viewer. If the sequence of the remaining three substituents from highest to lowest priority is clockwise, the configuration is assigned as R; if it is counterclockwise, the configuration is assigned as S. youtube.comlibretexts.org For the related compound 4-methyl-3-hexanol, a natural pheromone, the absolute configuration has been identified as (3R,4S) through derivatization with an optically active reagent and subsequent analysis by gas chromatography. antwiki.org

Synthetic routes to this compound typically yield a mixture of diastereomers due to the formation of two new chiral centers. The ratio of the resulting diastereomers is dependent on the stereoselectivity of the chosen synthetic method. A common approach for the synthesis of tertiary alcohols is the Grignard reaction. For example, the addition of an ethylmagnesium halide to 3-methyl-2-pentanone (B1360105) will result in the formation of a mixture of diastereomers of this compound.

The stereochemical outcome of such reactions, where a nucleophile attacks a prochiral carbonyl group adjacent to an existing stereocenter, can often be predicted using models such as Cram's rule or the Felkin-Anh model. These models account for the steric and electronic effects of the substituents on the carbonyl compound to predict which diastereomer will be preferentially formed.

Diastereoselective synthesis strategies aim to control the formation of a specific diastereomer. numberanalytics.com This can be accomplished through various methods, including the use of chiral auxiliaries, which are chiral compounds that are temporarily attached to the substrate to direct the stereochemical outcome of the reaction. hbni.ac.in The separation of diastereomers is typically less challenging than the separation of enantiomers, as diastereomers possess different physical properties such as boiling points, melting points, and solubilities, allowing for their separation by conventional laboratory techniques like fractional distillation or column chromatography. nih.govresearchgate.net

Chiral Resolution and Enantiomeric Enrichment Techniques

To study the individual properties of each enantiomer of this compound, it is necessary to separate them from the racemic mixture. This process is known as chiral resolution or enantiomeric enrichment.

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a highly effective and widely employed technique for the separation of enantiomers. nih.govcsfarmacie.czmdpi.com CSPs consist of a chiral selector molecule that is immobilized onto a solid support, most commonly silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which leads to different retention times on the chromatographic column.

For the resolution of chiral alcohols, CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have demonstrated broad applicability and high efficiency. phenomenex.com Specifically, columns such as Chiralcel OD-H, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are frequently used for the separation of a diverse range of chiral compounds, including alcohols. The mobile phase in such separations typically consists of a non-polar solvent, such as hexane, mixed with a small amount of a polar modifier, like isopropanol, to optimize the separation.

Table 1: Examples of Chiral Stationary Phases for Alcohol Resolution

| Chiral Stationary Phase (CSP) | Chiral Selector Material | Typical Applications |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broadly applicable for resolving a wide variety of chiral compounds, including alcohols. |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Known for its high enantioselectivity for a diverse range of racemic compounds. mdpi.com |

| Chiralpak® IA | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | Offers enhanced solvent compatibility, allowing for a wider range of mobile phases. mdpi.com |

Asymmetric synthesis provides a direct route to enantiomerically enriched products, thereby bypassing the need for subsequent resolution steps. sci-hub.sepsu.edu This is achieved by employing a chiral influence during the chemical reaction to favor the formation of one enantiomer over the other.

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. beilstein-journals.orgresearchgate.net For the synthesis of chiral alcohols like this compound, several catalytic strategies can be envisioned:

Asymmetric Reduction: The enantioselective reduction of the corresponding prochiral ketone, 3,4-dimethyl-3-hexanone, using a chiral reducing agent or in the presence of a chiral catalyst can yield optically active this compound. Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are well-known for their effectiveness in the enantioselective reduction of a wide range of ketones. psu.edu

Asymmetric Alkylation: The addition of an organometallic reagent, such as an ethyl Grignard reagent, to a prochiral ketone like 3-methyl-2-pentanone in the presence of a chiral ligand can proceed with high enantioselectivity to produce the desired enantiomer of the tertiary alcohol.

Classical resolution is a traditional yet robust and widely used method for the separation of enantiomers, especially on a larger, industrial scale. nih.govpharmtech.com The principle of this technique involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. researchgate.netresearchgate.net These diastereomeric salts possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the individual, enantiomerically pure compounds.

To apply this method to a chiral alcohol such as this compound, the hydroxyl group must first be derivatized to introduce an acidic or basic functionality. A common strategy is to react the alcohol with a dicarboxylic anhydride (B1165640), for example, phthalic anhydride or succinic anhydride. This reaction forms a half-ester, which contains a terminal carboxylic acid group. This acidic derivative can then be reacted with a chiral base, such as brucine, strychnine, or an enantiomerically pure amine like (R)- or (S)-1-phenylethylamine, to form the diastereomeric salts. libretexts.org

Table 2: Common Types of Chiral Resolving Agents for Derivatized Alcohols

| Resolving Agent Class | Examples |

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethylamine, (S)-1-Phenylethylamine |

| Chiral Acids | (R)-Mandelic acid, (S)-Mandelic acid, Derivatives of Tartaric Acid |

The success of a classical resolution is highly dependent on the selection of an appropriate resolving agent and crystallization solvent, as these factors determine the difference in solubility between the diastereomeric salts and the efficiency of the crystallization process. researchgate.net

Conformational Analysis and Steric Effects

The spatial arrangement of atoms and groups in this compound is not static. Due to rotation around its carbon-carbon single bonds, the molecule exists as a dynamic equilibrium of multiple conformations. The stability of these conformers is largely governed by steric interactions between the bulky substituent groups, including the two methyl groups and the ethyl group. These steric factors are pivotal in determining the molecule's preferred three-dimensional shape and, consequently, its chemical behavior.

Influence of Steric Hindrance on Reactivity and Selectivity

The sterically congested nature of the tertiary carbon atom in this compound profoundly impacts its chemical reactivity and the selectivity of its reactions. A classic example is the acid-catalyzed dehydration of this alcohol. The reaction proceeds via an E1 elimination mechanism, which involves the formation of a tertiary carbocation intermediate at the C3 position.

The steric hindrance around this carbocation influences the subsequent deprotonation step, which determines the regioselectivity of the resulting alkene products. The removal of a proton can lead to the formation of several isomeric alkenes. The distribution of these products is a direct reflection of the steric environment and the relative stability of the transition states leading to each product. For instance, the formation of the more substituted (and typically more stable) Zaitsev product can be disfavored if the necessary periplanar alignment of the C-H and C-leaving group bonds is sterically hindered. In such cases, the formation of the less substituted Hofmann product might be more competitive than would otherwise be expected.

The table below illustrates a plausible distribution of products for the dehydration of this compound, highlighting how steric hindrance can affect the regiochemical outcome.

Table 1: Regioselectivity in the Dehydration of this compound

| Product Name | Structure | Type | Plausible % Yield | Rationale for Yield |

|---|---|---|---|---|

| 3,4-Dimethyl-3-hexene (B97073) | (CH₃CH₂)C(CH₃)=C(CH₃)(CH₂CH₃) | Zaitsev (tetrasubstituted) | Major | Formation of the most stable, thermodynamically favored alkene. |

| (E/Z)-3,4-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH(CH₃)(CH₂CH₃) | Zaitsev (trisubstituted) | Minor | Requires removal of a proton from a more sterically accessible, but leads to a less stable alkene. |

Computational Approaches to Conformational Landscape Exploration

To fully comprehend the complex conformational landscape of this compound, researchers employ computational chemistry methods. These approaches allow for the systematic exploration of the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different geometric arrangements. A common strategy involves performing a conformational search by systematically rotating the dihedral angles of the key single bonds—specifically the C3-C4 bond. For each rotational position (e.g., staggered, eclipsed), the geometry is optimized to find the nearest local energy minimum.

The results of such an analysis provide a detailed picture of the relative stabilities of various conformers. For this compound, the most stable conformers are those that minimize gauche and 1,3-diaxial-like interactions between the large ethyl and methyl groups. The staggered conformations around the C3-C4 bond are significantly lower in energy than the eclipsed conformations.

The data generated from these computational explorations can be summarized to show the energetic penalties associated with less stable arrangements.

Table 2: Calculated Relative Energies for Key Conformations of this compound

| Conformation Type | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Key Steric Interaction |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 (Reference) | Minimized steric strain between ethyl groups. |

| Gauche | ~60° | 3.5 - 5.0 | Gauche interaction between ethyl groups. |

| Eclipsed | 0° | > 20 | Severe steric clash between ethyl and methyl groups. |

These computational findings are crucial for rationalizing the outcomes of stereoselective reactions. By understanding the relative populations of different ground-state conformers, as predicted by the Boltzmann distribution based on their calculated energies, chemists can better predict which conformational pathway a reaction is likely to follow, thus explaining the observed product ratios.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3,4-Dimethyl-3-hexanol. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural map of the molecule can be assembled.

Proton NMR (¹H NMR) is fundamental for identifying the different types of hydrogen atoms within the molecule and their neighboring environments. The structure of this compound features several distinct proton signals corresponding to its methyl and alkyl groups. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent. The signals from the alkyl chains provide key structural information through their chemical shifts and spin-spin coupling patterns.

Based on the structure, the following proton signals are expected:

A singlet for the methyl group attached to the tertiary carbon (C3).

A doublet for the methyl group at the chiral center (C4).

Multiplets for the methylene (B1212753) (CH2) groups of the two ethyl chains.

Triplets for the terminal methyl (CH3) groups of the ethyl chains.

A multiplet for the single proton on the chiral carbon (C4).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-CH3 | ~1.1 | Singlet (s) |

| C4-CH3 | ~0.9 | Doublet (d) |

| C2-H2 | ~1.5 | Quartet (q) |

| C1-H3 | ~0.9 | Triplet (t) |

| C4-H | ~1.6 | Multiplet (m) |

| C5-H2 | ~1.4 | Multiplet (m) |

| C6-H3 | ~0.9 | Triplet (t) |

| O-H | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments. Due to the presence of a chiral center at C4, all eight carbon atoms in this compound are chemically non-equivalent and are expected to produce eight distinct signals. The chemical shift of the carbon bonded to the hydroxyl group (C3) is particularly diagnostic, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~8 |

| C2 | ~35 |

| C3 | ~75 |

| C4 | ~45 |

| C5 | ~25 |

| C6 | ~12 |

| C3-CH3 | ~28 |

| C4-CH3 | ~15 |

Further structural detail is obtained using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR.

DEPT-135: This experiment differentiates carbon signals based on the number of attached protons. For this compound, a DEPT-135 spectrum would show positive signals for methyl (CH3) and methine (CH) carbons, and negative signals for methylene (CH2) carbons. Quaternary carbons, like C3, would be absent. magritek.com This technique is invaluable for unambiguously assigning the signals for C2, C5 (negative), C1, C6, C3-CH3, C4-CH3, and C4 (positive). magritek.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

COSY reveals proton-proton (¹H-¹H) coupling relationships, mapping which protons are adjacent to each other. For instance, it would show a correlation between the C4-H proton and the protons of the neighboring C4-CH3 and C5-H2 groups.

HSQC correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C spectra.

These combined techniques are crucial for piecing together the molecule's complete bonding framework and can aid in determining the relative stereochemistry in diastereomeric mixtures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For tertiary alcohols like this compound, the molecular ion peak (M+) is often very small or completely absent. slideshare.netwhitman.edu The fragmentation is dominated by α-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). jove.com The NIST mass spectrometry database indicates that the most abundant fragment ion (base peak) for this compound appears at a mass-to-charge ratio (m/z) of 73. nih.gov This corresponds to the stable oxonium ion formed by the loss of a propyl radical. Other significant fragments arise from the loss of an ethyl radical.

Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 130 | [C8H18O]+• (Molecular Ion, typically weak or absent) |

| 112 | [M - H2O]+• (Loss of water) |

| 101 | [M - C2H5]+ (Loss of ethyl group) |

| 87 | [M - C3H7]+ (Loss of propyl group) |

| 73 | [C4H9O]+ (Base Peak, from α-cleavage) |

Chemical Ionization (CI): CI is a "softer" ionization technique that causes less fragmentation than EI. nih.gov This method is particularly useful for determining the molecular weight of compounds like tertiary alcohols where the molecular ion is not observed in the EI spectrum. whitman.eduacs.org In CI-MS, this compound would typically show a prominent quasi-molecular ion, such as the protonated molecule [M+H]+ at m/z 131, which confirms the molecular weight of 130 amu. acs.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the calculated exact mass is 130.135765193 Da. nih.gov An HRMS measurement yielding a mass very close to this value would definitively confirm the molecular formula as C8H18O, distinguishing it from any other isomers or compounds with the same nominal mass but different elemental formulas. pnnl.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a tertiary alcohol.

The most prominent feature in the spectrum is a strong, broad absorption band appearing in the region of approximately 3600-3300 cm⁻¹. This band is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of alcohols. The broad nature of this peak suggests the presence of intermolecular hydrogen bonding between alcohol molecules.

Another key absorption is the C-O stretching vibration. For tertiary alcohols, this band typically appears as a strong peak in the 1210-1100 cm⁻¹ range. In the case of this compound, this peak is a significant feature that helps to distinguish it from primary or secondary alcohol isomers. The spectrum also exhibits strong, sharp peaks in the 2975-2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations within the methyl (CH₃) and methylene (CH₂) groups of the alkyl backbone. Additional bands corresponding to C-H bending vibrations for these groups are observed in the 1470-1365 cm⁻¹ region.

The principal vibrational frequencies observed in the IR spectrum of this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~2960 | sp³ C-H Stretch | Alkyl (C-H) |

| ~1460 | C-H Bend (Asymmetric) | Alkyl (CH₃, CH₂) |

| ~1380 | C-H Bend (Symmetric) | Alkyl (CH₃) |

| ~1150 | C-O Stretch | Tertiary Alcohol |

Note: The values are approximate and based on the spectral data available from the NIST Chemistry WebBook.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

While IR spectroscopy confirms the presence of key functional groups, a complete and unambiguous structural assignment of this compound requires the integration of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 130.23 g/mol ), the electron ionization (EI) mass spectrum typically does not show a prominent molecular ion peak (M⁺) at m/z 130, a common characteristic for tertiary alcohols due to the instability of the parent ion.

The fragmentation pattern is dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. This cleavage leads to the formation of stable, resonance-stabilized oxonium ions. The major fragmentation pathways for this compound involve the loss of alkyl radicals:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C3-C2 or C3-C(ethyl group) bond results in a fragment with an m/z of 101.

Loss of a propyl radical (•CH₂CH₂CH₃): Not a primary α-cleavage. However, the most abundant fragment observed is at m/z 73 . This corresponds to the [M - C₄H₉]⁺ or [C₅H₁₃O]⁺ ion, resulting from the loss of a butyl group, or more specifically, an ethyl and two methyl groups around the carbinol carbon, though the most direct α-cleavage would be the loss of a propyl or ethyl group. A more likely fragmentation leading to m/z 73 is the loss of a propyl radical from a rearranged molecular ion, or a secondary fragmentation. The base peak at m/z 73 is a key identifier in its mass spectrum. ic.ac.uk

Other significant peaks are observed at m/z 55 and m/z 45 , resulting from further fragmentation of the primary fragments. ic.ac.uk Another common fragmentation for alcohols is the loss of a water molecule (M-18), which would yield a peak at m/z 112, though this is often weak in tertiary alcohols. stackexchange.comprinceton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum for this compound would show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all eight carbon atoms are expected to be unique. The key signal would be the carbon atom bonded to the hydroxyl group (C3), which would appear significantly downfield (in the 70-80 ppm range) due to the deshielding effect of the oxygen atom. The other aliphatic carbons would appear at higher fields (10-40 ppm).

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

The various methyl (CH₃) and methylene (CH₂) protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. Protons on carbons closer to the electron-withdrawing hydroxyl group would appear further downfield. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for a methyl group, 2H for a methylene group).

The combined data from these spectroscopic methods provides a detailed and self-consistent picture of the this compound structure. IR confirms the alcohol functional group, MS establishes the fragmentation pattern characteristic of a C₈ tertiary alcohol and helps determine the branching pattern near the hydroxyl group, and NMR elucidates the precise carbon-hydrogen framework. This multi-technique approach is the standard for rigorous structural elucidation in organic chemistry.

| Spectroscopic Data Summary for this compound | |

| Technique | Key Findings |

| Infrared (IR) Spectroscopy | - Strong, broad O-H stretch (~3400 cm⁻¹) - Strong sp³ C-H stretches (~2960 cm⁻¹) - Strong C-O stretch for a tertiary alcohol (~1150 cm⁻¹) |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺) at m/z 130 is weak or absent. - Base Peak at m/z 73. - Other significant fragments at m/z 55 and 45. ic.ac.uk |

| ¹³C NMR (Predicted) | - Signal for the carbinol carbon (C-OH) expected around 70-80 ppm. - Other aliphatic carbon signals expected in the 10-40 ppm range. |

| ¹H NMR (Predicted) | - Broad singlet for the -OH proton. - Multiple signals in the aliphatic region (0.8-1.7 ppm) showing complex splitting patterns corresponding to the different methyl and methylene groups. |

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 3 Hexanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other chemical properties with a favorable balance between accuracy and computational cost. bohrium.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a flexible molecule like 3,4-Dimethyl-3-hexanol, this involves identifying various low-energy conformations, or "conformational minima." These minima correspond to different rotational arrangements (rotamers) around the single bonds, particularly the central C3-C4 bond.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can systematically explore the potential energy surface of the molecule to locate these stable conformers. The process involves calculating the total energy for different atomic arrangements until the configuration with the minimum energy is found. This optimized structure represents the most probable geometry of the molecule in the gas phase. The analysis can reveal the preferred orientations of the ethyl and methyl groups around the chiral centers.

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound (Note: These are representative values based on DFT calculations for similar tertiary alcohols.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-C (average) | ~1.54 Å |

| Bond Angle | C-O-H | ~108.5° |

| Bond Angle | C-C-C (backbone) | ~112.0° |

| Dihedral Angle | H-O-C3-C4 | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. ossila.comlibretexts.org For this compound, the HOMO is expected to have significant electron density localized on the oxygen atom of the hydroxyl group.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher electrophilicity. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are illustrative and depend on the specific DFT functional and basis set used.)

| Orbital | Predicted Energy | Significance |

| HOMO | ~ -6.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO | ~ +0.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.0 eV | Chemical stability and reactivity |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. bohrium.comrsc.org

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). These computed values can then be correlated with experimental chemical shifts to confirm the structure of this compound and assign specific peaks to the correct atoms. bohrium.com

IR Spectra: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. DFT calculations can compute these vibrational modes and their corresponding intensities. For this compound, key predicted vibrations would include the O-H stretching band, C-H stretching from the methyl and ethyl groups, and the C-O stretching frequency, providing a theoretical spectrum that can be compared with experimental results. scifiniti.com

Table 3: Key Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol (-OH) | ~3650 (free), ~3400 (H-bonded) |

| C-H Stretch | Alkyl (-CH₃, -CH₂) | 2850 - 3000 |

| C-O Stretch | Tertiary Alcohol | 1150 - 1200 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes, conformational changes, and interactions with other molecules, such as solvents.

The behavior of this compound can be significantly influenced by its environment, particularly in a solution. MD simulations are ideal for exploring these solvent effects. auremn.org By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), researchers can observe how intermolecular forces dictate its behavior.

A primary focus of such studies is hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor (via its hydrogen atom) and an acceptor (via its oxygen atom). MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with surrounding solvent molecules. academie-sciences.frnih.gov In polar solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and influence the molecule's preferred conformation. auremn.orgresearchgate.net

Due to the rotation around its single bonds, this compound does not exist in a single, rigid structure but rather as an ensemble of interconverting conformers. chemrxiv.org MD simulations can track these conformational transitions over nanoseconds or longer, providing a dynamic picture of the molecule's flexibility.

By analyzing the simulation trajectory, it is possible to construct a conformational energy landscape. frontiersin.org This landscape maps the free energy of the molecule as a function of its structural coordinates (e.g., dihedral angles). nih.gov The valleys on this landscape correspond to the stable or metastable conformational states (minima), while the peaks represent the energy barriers that must be overcome for a transition between states to occur. nih.gov This analysis reveals the relative populations of different conformers and the kinetics of their interconversion, offering a comprehensive understanding of the molecule's dynamic structural identity.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions. These studies allow for the detailed examination of reaction pathways, the structures of transition states, and the calculation of energy barriers, which are crucial for understanding reaction kinetics and mechanisms.

A common reaction for tertiary alcohols such as this compound is acid-catalyzed dehydration. study.comchegg.comchegg.com This reaction proceeds through a carbocation intermediate, leading to the formation of one or more alkene products. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to model this process.

The typical steps elucidated through computational modeling would include:

Protonation of the hydroxyl group: The initial step involves the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water).

Formation of a carbocation: The loss of a water molecule leads to the formation of a tertiary carbocation. The stability of this intermediate is a key factor in the reaction's feasibility.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a double bond.

For this compound, different alkene isomers can be formed depending on which adjacent proton is removed. Computational studies can predict the relative energy barriers for the formation of each possible alkene, thereby predicting the major and minor products of the reaction. For instance, the dehydration of this compound can produce cis- and trans-3,4-dimethyl-3-hexene, with the trans isomer generally being the major product due to lower steric hindrance. study.com

Table 1: Hypothetical Energy Barriers for Dehydration of a Tertiary Alcohol

| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |

| Protonation of Alcohol | [R-OH₂]⁺ | Low |

| Formation of Carbocation | [R]⁺ + H₂O | 15-25 |

| Deprotonation to form Alkene 1 | Transition State 1 | 5-10 |

| Deprotonation to form Alkene 2 | Transition State 2 | 7-12 |

Note: The data in this table is representative of typical values for tertiary alcohol dehydration and is not derived from a specific study on this compound.

This compound possesses two chiral centers (at carbons 3 and 4), meaning it can exist as multiple stereoisomers. Computational modeling is a valuable tool for understanding and predicting the stereochemical outcomes of reactions involving such molecules.

For instance, in the synthesis of stereochemically complex tertiary alcohols, computational methods can be used to model the transition states of reactions that lead to the formation of specific stereoisomers. chinesechemsoc.org By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed. This is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov

In the context of reactions of this compound, computational modeling could be applied to:

Predicting diastereoselectivity: If this compound were to undergo a reaction that creates a new stereocenter, quantum chemical calculations could predict the preferred diastereomer.

Understanding enzyme catalysis: If this compound were a substrate for an enzyme, computational docking and molecular dynamics simulations could model its binding to the active site and elucidate the origins of stereoselectivity in the enzymatic reaction.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). wikipedia.org

QSPR models are developed by correlating molecular descriptors (numerical representations of a molecule's structure) with experimentally determined properties. For aliphatic alcohols, QSPR models have been successfully developed to predict a range of properties. nih.govnih.gov

These properties can include:

Boiling point

Water solubility

n-octanol-water partition coefficient (logP)

Chromatographic retention indices

The development of a QSPR model typically involves several key steps:

Data Set Selection: A diverse set of aliphatic alcohols with known experimental property values is compiled.

Descriptor Generation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation. nih.gov

While a specific QSPR model for this compound is not documented, its properties could be predicted using general models developed for aliphatic alcohols.

Table 2: Example of a Simple QSPR Model for Boiling Point of Aliphatic Alcohols

| Descriptor | Coefficient |

| Molecular Weight | 2.5 |

| Wiener Index | -0.8 |

| Number of Branches | -5.2 |

| (Intercept) | 75.3 |

Note: This table represents a hypothetical linear regression model for illustrative purposes and is not a validated predictive model.

The success of QSPR and QSAR models heavily relies on the choice of molecular descriptors. nih.gov These descriptors encode different aspects of a molecule's structure.

Topological indices are a class of descriptors derived from the graph representation of a molecule. They quantify aspects of molecular size, shape, and branching. nih.gov Some commonly used topological indices in studies of aliphatic alcohols include:

Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecule.

Connectivity Indices (e.g., Randić index): Reflect the degree of branching in the carbon skeleton.

Balaban J Index: A highly discriminating descriptor of molecular shape.

Other types of molecular descriptors that are often employed include:

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Geometric descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum chemical calculations, such as orbital energies (HOMO, LUMO) and partial charges.

By selecting a relevant set of these descriptors, it is possible to build robust predictive models for the properties and activities of molecules like this compound.

Applications and Emerging Research Areas of 3,4 Dimethyl 3 Hexanol

Role in Advanced Organic Synthesis as a Building Block

In the realm of organic chemistry, the strategic construction of complex molecules from simpler, readily available precursors is a cornerstone of synthesis. 3,4-Dimethyl-3-hexanol serves as a valuable eight-carbon building block, offering a reactive hydroxyl group and a branched hydrocarbon scaffold that can be manipulated to introduce stereocenters and functional groups into larger molecules.

Precursor in the Synthesis of Complex Molecules

The primary utility of this compound in organic synthesis lies in its function as a precursor to other molecules. A common and effective method for the synthesis of this compound itself is through a Grignard reaction. This involves the reaction of 2-butanone (B6335102) with a Grignard reagent derived from a butyl halide, such as 2-bromobutane. This synthetic route highlights the compound's nature as a product of carbon-carbon bond formation, a fundamental process in building molecular complexity.

Once synthesized, this compound can undergo further transformations to yield intermediates for more complex syntheses. Key reactions include: